Cyclopropyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester
Description
Chemical Name: Cyclopropyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester CAS Number: 1353957-16-0 Molecular Formula: Not explicitly provided in the evidence, but structurally inferred as $ C{14}H{24}N2O2 $ (based on analogs like CAS 1353953-37-3, which shares a similar backbone) .
This compound is a tert-butyl carbamate derivative featuring a pyrrolidine ring substituted with a cyclopropylmethyl group. The tert-butyl ester moiety serves as a protective group for amines, commonly employed in medicinal chemistry to enhance stability and modulate pharmacokinetic properties.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-cyclopropyl-N-(pyrrolidin-3-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15(11-4-5-11)9-10-6-7-14-8-10/h10-11,14H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGSIZQTHUKZTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCNC1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201136589 | |
| Record name | Carbamic acid, N-cyclopropyl-N-(3-pyrrolidinylmethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201136589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353957-16-0 | |
| Record name | Carbamic acid, N-cyclopropyl-N-(3-pyrrolidinylmethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353957-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-cyclopropyl-N-(3-pyrrolidinylmethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201136589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Cyclopropyl-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a cyclopropyl group and a pyrrolidine moiety, suggests various biological activities that could be harnessed for therapeutic applications. This article provides an overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈N₂O₂, with a molecular weight of approximately 234.29 g/mol. The presence of the tert-butyl ester enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
Biological Activities
The biological activity of this compound can be categorized into several key areas:
1. Antioxidant Properties
Compounds similar to this structure have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neuroprotection and aging-related diseases.
2. Antimicrobial Activity
Research indicates that derivatives of carbamic acids exhibit significant antimicrobial effects. This compound may possess similar properties, making it a candidate for developing new antimicrobial agents.
3. Neuroactive Effects
Given the pyrrolidine structure, there is potential for neuroactivity, possibly influencing neurotransmitter systems. This could open avenues for treating neurological disorders.
The compound's biological activity is likely mediated through interactions with various biological targets:
- Enzyme Inhibition: The carbamate moiety may interact with enzymes involved in neurotransmitter metabolism.
- Receptor Modulation: The structural features suggest potential interactions with receptors associated with neuroactivity and cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroactive | Modulation of neurotransmitter systems |
Case Studies
- Neuroprotective Effects : A study highlighted that similar pyrrolidine derivatives showed neuroprotective effects in models of oxidative stress-induced neuronal damage, suggesting that this compound could have similar benefits (Reference: ).
- Antimicrobial Efficacy : In vitro tests demonstrated that certain carbamate derivatives exhibited significant antimicrobial properties against various bacterial strains, indicating that this compound might be effective against infections (Reference: ).
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic synthesis techniques. Variations in the synthesis process can lead to modifications that enhance its biological properties.
Table 2: Structural Variants and Their Properties
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid | Different pyrrolidine substitution | Potentially altered activity profiles |
| (S)-1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl-carbamate | Acetyl group addition | Enhanced activity against specific targets |
Comparison with Similar Compounds
Structural Analogues and Key Variations
The following table summarizes structurally related compounds, emphasizing substituent differences and molecular properties:
Thermal and Chemical Stability
- Thermal Degradation : Tert-butyl esters generally undergo thermal cleavage to release isobutylene and carboxylic acids. For example, poly(tert-butyl acrylate) (A20) exhibits thermal decomposition at ~116 kJ/mol activation energy, forming cyclic anhydrides . While direct data for the cyclopropyl-pyrrolidine analog is lacking, its tert-butyl ester group likely follows similar degradation pathways under heat.
- Oxidative Stability : Crosslinked polymers like MA20 (tert-butyl methacrylate) degrade via oxidation, with activation energy of 125 kJ/mol . This suggests that steric hindrance from the cyclopropyl group in the target compound may improve oxidative resistance compared to linear analogs.
Reactivity and Functionalization
- Chloroacetyl Derivatives : Compounds like CAS 1353953-37-3 and 1353998-29-4 feature chloroacetyl groups, enabling nucleophilic substitutions (e.g., with amines or thiols) for further derivatization . The cyclopropyl-pyrrolidine analog lacks this electrophilic site, limiting its utility in such reactions.
- Amino-propionyl Derivatives: The presence of an amino-propionyl group (CAS 1401667-37-5) introduces a peptide-like bond, facilitating conjugation with biomolecules or solid-phase synthesis .
Pharmacological Potential
- Kinase Inhibitor Scaffolds : Pyridinylmethyl-carbamic acid derivatives (e.g., EP patent compounds) are explicitly designed for kinase inhibition, leveraging heterocyclic motifs for target binding . The cyclopropyl-pyrrolidine analog may lack the aromaticity required for similar interactions but could serve as a conformational restraint in prodrug designs.
- This underscores the need for rigorous safety assessments of tert-butyl carbamates in general.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing and deprotecting tert-butyl ester groups in carbamate derivatives?
- Methodological Answer: The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its stability under basic conditions and selective cleavage under acidic conditions. For synthesis, tert-butyl esters can be introduced via mixed anhydride or active ester methods. Deprotection typically requires strong acids like HCl, H2SO4, or TFA. For example, in the Hantzsch pyrrole synthesis, HBr generated as a byproduct can hydrolyze tert-butyl esters, but this requires careful neutralization with agents like DIPEA (0.5 equiv) to avoid side reactions . Acidic hydrolysis with TFA in dry DCM is preferred over aqueous HCl during Boc deprotection to prevent premature ester cleavage .
Q. How do tert-butyl esters enhance stability in multi-step organic syntheses, particularly in peptide nucleic acid (PNA) backbones?
- Methodological Answer: Tert-butyl esters are resistant to transpeptidation, making them ideal for carboxyl protection in peptide synthesis. For example, in PNA backbone assembly, the tert-butyl group stabilizes intermediates during coupling reactions (e.g., with Reppe anhydride) and is selectively removed post-synthesis using formic acid or TFA. This prevents undesired side-chain reactions during chain elongation .
Q. What analytical techniques are critical for characterizing tert-butyl ester intermediates in complex molecules?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming ester integrity, particularly monitoring tert-butyl proton signals at ~1.4 ppm. Mass spectrometry (MS) verifies molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For example, intermediates like [3-Hydroxy-cyclohexyl]-carbamic acid tert-butyl ester require chromatographic purification (e.g., Sephadex LH-20) to remove byproducts like pentachlorophenol .
Advanced Research Questions
Q. How can researchers resolve contradictions in tert-butyl ester stability under varying acidic conditions?
- Methodological Answer: Stability discrepancies arise from acid strength and reaction media. For instance, TFA in anhydrous DCM preserves tert-butyl esters during Boc deprotection, whereas aqueous HCl or methanolic HCl may cleave them via transesterification. A systematic study comparing acid types (TFA vs. HCl), concentrations, and solvents (aqueous vs. organic) is recommended. In one case, methanolic HCl converted tert-butyl esters to methyl esters, highlighting solvent-specific reactivity .
Q. What strategies improve yields in stereoselective syntheses involving tert-butyl esters?
- Methodological Answer: Asymmetric catalysis using chiral ligands (e.g., Rhodium with chiral dienes) enables enantioselective arylations of unsaturated tert-butyl esters. For example, tert-butyl 3,3-diarylpropanoates were synthesized with high enantiomeric excess (ee) via conjugate additions of arylboronic acids. Optimizing ligand-metal ratios (e.g., 5 mol% Rh, 10 mol% ligand) and reaction temperature (25–50°C) enhances yield and selectivity .
Q. How can computational modeling predict tert-butyl ester reactivity in enzyme inhibition studies?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations assess binding affinities of tert-butyl ester derivatives to target proteins. For instance, [3,4-Dihydroxy-2-(5-ethyl-2,4-dioxopyrimidin-1-yl)cyclopentyl]-carbamic acid tert-butyl ester showed strong interactions with SARS-CoV-2 Mpro (binding energy: −8.2 kcal/mol) via hydrogen bonding and hydrophobic contacts. Density Functional Theory (DFT) further elucidates electronic effects influencing ester stability .
Q. Why do certain substituents (e.g., electron-withdrawing groups) reduce yields in tert-butyl ester alkylation reactions?
- Methodological Answer: Electron-deficient substrates (e.g., 4-chlorobenzylamine) exhibit lower nucleophilicity, slowing alkylation kinetics. Kinetic studies using stopped-flow NMR or LC-MS can monitor reaction progress. For example, substituting 4-Cl-benzylamine in spiro-DKP synthesis reduced yields from 60% to 24%. Adding catalytic iodide (e.g., KI) or using polar aprotic solvents (e.g., DMF) accelerates electron-deficient substrate reactivity .
Q. What novel methodologies enable solid-phase synthesis of tert-butyl ester-functionalized compounds?
- Methodological Answer: Microwave-assisted solid-phase synthesis enhances reaction efficiency. For HBED–CC–tris(tert-butyl ester), coupling tert-butyl-protected intermediates to a resin-bound scaffold under microwave irradiation (50–100°C, 30 min) improved purity (>95%) and yield (75%) compared to traditional heating. Post-synthesis, TFA cleavage releases the product while retaining ester groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
